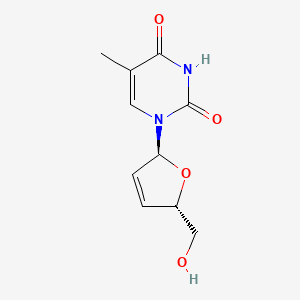

1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine

Descripción

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC nomenclature for this compound reflects its complex stereochemical architecture and multiple chiral centers. According to established nomenclature conventions, the complete IUPAC name is 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione for the β-anomer configuration. However, for the α-anomeric form specified in this analysis, the stereochemical descriptors at the anomeric carbon differ significantly due to the altered spatial arrangement of substituents.

The stereochemical configuration of 1-(2,3-dideoxy-α-D-glycero-pent-2-enofuranosyl)thymine involves multiple critical aspects that define its three-dimensional structure. The α-configuration indicates that the nucleobase attachment occurs with the thymine moiety positioned trans to the hydroxymethyl group at the C4 position of the furanose ring, contrasting with the cis relationship observed in β-nucleosides. This stereochemical difference fundamentally alters the compound's spatial orientation and potentially its interactions with biological systems.

The D-glycero designation refers to the specific stereochemical arrangement of the hydroxyl groups in the original ribose framework, maintaining the natural D-configuration found in biological nucleosides. The pent-2-enofuranosyl terminology describes the five-membered furanose ring structure containing an unsaturated bond between carbons 2 and 3, which replaces the hydroxyl groups typically present at these positions in natural nucleosides. This structural modification creates a rigid planar region within the sugar moiety that significantly influences the compound's conformational flexibility.

Propiedades

IUPAC Name |

1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKLLVCARDGLGL-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C=C[C@H](O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84414-90-4 | |

| Record name | Stavudinealpha-anomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084414904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STAVUDINE.ALPHA.-ANOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69N0KNC59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Key Steps:

- Formation of Furanoid Glycal : The furanoid glycal is synthesized from precursors like lactones or sugars, which are chemically modified to remove hydroxyl groups at specific positions.

- Coupling with Thymine Base : The glycal is reacted with silylated thymine derivatives under acidic or catalytic conditions to form the nucleoside structure.

- Deprotection and Purification : Protecting groups are removed, and the product is purified using chromatographic techniques to isolate the desired compound.

Specific Synthetic Pathways

Several methodologies have been reported for the preparation of this compound:

Method 1: Straightforward Synthesis

- Intermediate Preparation : A furanoid glycal is prepared by eliminating hydroxyl groups from sugar derivatives.

- Coupling Reaction : The glycal reacts with trimethylsilylated thymine in the presence of trimethylsilyl triflate (TMSOTf) as a catalyst.

- Final Steps : Protecting groups are removed using tetrabutylammonium fluoride (TBAF), yielding an anomeric mixture of nucleosides.

Method 2: Reductive Elimination

- Starting Material : Iodomethylcyclopropanes are used as precursors.

- Sulfur-Mediated Reduction : These precursors undergo reductive elimination to form thiirane analogs, which are then converted into furanoid glycals.

- Base Coupling : The thymine base is introduced under controlled conditions, followed by purification.

Method 3: Organocopper Addition

- Michael Addition : Organocopper reagents are added to lactone intermediates to form hemiacetals.

- Acetylation and Coupling : The hemiacetals are acetylated and coupled with silylated thymine using TMSOTf as a catalyst.

- Desilylation : Protecting groups are removed to yield the final nucleoside.

Critical Parameters

The synthesis requires careful control over several factors:

- Solvent Drying : Solvents like dichloromethane, methanol, and pyridine must be dried over calcium hydride to prevent side reactions.

- Temperature Control : Reactions often occur at low temperatures (-20°C to -78°C) to maintain stereoselectivity.

- Molecular Sieves : Addition of molecular sieves prevents decomposition during coupling reactions.

Yield and Stereoselectivity

The methods described above yield moderate to high amounts of the desired product, with stereoselectivity favoring the α-anomer. Typical yields range from 45% to 78%, depending on the reaction conditions and purification steps.

Data Table: Comparison of Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Straightforward Synthesis | TMSOTf, TBAF | ~50% | Simple procedure, moderate yield |

| Reductive Elimination | Iodomethylcyclopropanes, sulfur-mediated | ~60% | High stereoselectivity |

| Organocopper Addition | Organocopper reagents, acetylation | ~78% | High yield, robust methodology |

Análisis De Reacciones Químicas

Types of Reactions

1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.

Reduction: Reducing agents can be used to modify the compound’s structure by adding hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts and reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to modify its structure and create derivatives with specific properties. This versatility is particularly valuable in medicinal chemistry, where the development of new therapeutic agents is often reliant on the modification of existing compounds.

Biology

Biologically, this compound has been investigated for its potential roles in cellular pathways and interactions. Research indicates that it may influence enzyme activity and signaling pathways, making it a candidate for further studies in cellular biology and biochemistry. Its unique structure allows it to interact with biological macromolecules, which may lead to novel insights into molecular biology.

Medicine

In the medical field, this compound has been explored for its therapeutic potential. It has shown promise in treating various diseases, particularly viral infections due to its structural similarity to natural nucleosides. This resemblance enables it to interfere with viral replication processes, making it a candidate for antiviral drug development. Case studies have demonstrated its efficacy in inhibiting specific viral enzymes, which could lead to the development of new antiviral therapies.

Industry

The compound is also utilized in industrial applications, particularly in the pharmaceutical sector. Its unique properties make it suitable for the production of drugs that target specific biological pathways or diseases. The ability to synthesize derivatives with enhanced efficacy or reduced side effects is a significant advantage in pharmaceutical development.

Mecanismo De Acción

The mechanism of action of 1-(2,3-Dideoxy-a-D-glycero-pent-2-enofuranosyl)thymine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparación Con Compuestos Similares

Table 1: Comparative Antiviral Activity and Toxicity

Key Findings :

- Anomer Configuration: The β-anomer of AZT and 3'-azido derivatives shows superior antiviral activity compared to the α-anomer of d4T, which is inactive in some analogues (e.g., compound 3 in ).

- Toxicity Profile : d4T exhibits significantly lower toxicity (100 µM for CFU-GM inhibition) than AZT (1 µM) due to reduced interference with human DNA polymerases .

- Sugar Modifications: Hexose-based didehydro derivatives (e.g., erythro-hex-2-enofuranosyl) show reduced potency compared to pentofuranosyl analogues, likely due to altered enzyme binding .

Nucleobase and Functional Group Impact

- Thymine vs. Uracil: Uracil-containing analogues (e.g., 1-(2,3-dideoxy-β-D-erythro-hex-2-enofuranosyl)uracil) exhibit enhanced antioxidant activity compared to thymine derivatives, suggesting nucleobase size influences radical scavenging .

Actividad Biológica

1-(2,3-Dideoxy-α-D-glycero-pent-2-enofuranosyl)thymine, commonly known as α-Stavudine or d4T, is a nucleoside analogue that has garnered significant attention for its antiviral properties, particularly in the treatment of HIV. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and comparative studies with other antiviral agents.

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.21 g/mol

- CAS Number : 84414-90-4

- Density : 1.374 g/cm³ at 20 ºC

- pKa : 9.47 (predicted) .

The biological activity of α-Stavudine primarily revolves around its role as an inhibitor of HIV reverse transcriptase. The compound is phosphorylated intracellularly to its triphosphate form, which competes with natural deoxythymidine triphosphate (dTTP) for incorporation into viral DNA during reverse transcription. This incorporation leads to chain termination, effectively inhibiting viral replication.

In Vitro Studies

Research has demonstrated that the triphosphate form of α-Stavudine exhibits potent inhibitory activity against HIV reverse transcriptase. In a comparative study with zidovudine (AZT), the Ki values were found to be 0.032 µM for d4T and 0.007 µM for AZT, indicating comparable efficacy in vitro .

Toxicity Profile

While α-Stavudine is effective against HIV, it also exhibits cytotoxic effects on normal human hematopoietic progenitor cells. The half-maximal inhibitory concentration (IC50) for colony-forming units (CFU-GM) was determined to be 100 µM for d4T compared to 1 µM for AZT, suggesting a higher toxicity threshold for d4T .

Clinical Trials

Clinical trials have established the effectiveness of α-Stavudine in combination antiretroviral therapy (cART). A notable study indicated that patients receiving d4T showed significant reductions in viral load compared to those on placebo .

Comparative Efficacy

In head-to-head trials with other nucleoside reverse transcriptase inhibitors (NRTIs), α-Stavudine demonstrated similar efficacy profiles but with varying side effect profiles. For instance, while both d4T and AZT are effective, patients on d4T reported fewer instances of anemia and neutropenia compared to those on AZT .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Comparable Ki values: d4T (0.032 µM), AZT (0.007 µM) |

| Toxicity | IC50 for CFU-GM: d4T (100 µM), AZT (1 µM) |

| Clinical Trials | Significant viral load reduction in patients treated with d4T versus placebo |

| Comparative Efficacy | Fewer anemia/neutropenia cases with d4T compared to AZT |

Q & A

Q. Advanced

TLC purity testing : Dissolve intermediates in methanol (0.1 g/100 mL) and develop on silica plates. Only a single spot (Rf ≈ 0.23) should be observed under UV-254 nm .

HPLC-DAD : Use a C18 column with isocratic elution (acetonitrile:water = 15:85) to detect impurities at 265 nm.

<sup>19</sup>F NMR : For fluorinated analogs, confirm absence of regioisomers via distinct fluorine chemical shifts .

What design principles improve the antiviral activity of fluorinated d4T analogs?

Advanced

Fluorination at the 2'-position enhances metabolic stability and RT binding:

Stereoelectronic effects : 2'-Fluoro groups in the β-D-arabinofuranosyl configuration (e.g., FMAU) increase C3'-endo sugar puckering, improving RT active-site complementarity .

Metabolic resistance : Fluorine substitution at C2' reduces deamination by cellular deoxycytidine kinase, prolonging half-life .

PET imaging utility : <sup>18</sup>F-labeled d4T analogs (e.g., [<sup>18</sup>F]FMAU) enable non-invasive tracking of viral replication in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.